molecular formula C16H11Cl2FN2O B12010217 (3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

(3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12010217
M. Wt: 337.2 g/mol
InChI Key: BCNGYIKQFDSEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazole ring, with a methanol group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-5-YL)methanol
  • (3-(2,4-Dichlorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Dichlorophenyl)-1-(2-bromophenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

(3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H11Cl2FN2O

Molecular Weight

337.2 g/mol

IUPAC Name

[3-(2,4-dichlorophenyl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H11Cl2FN2O/c17-11-5-6-12(13(18)7-11)16-10(9-22)8-21(20-16)15-4-2-1-3-14(15)19/h1-8,22H,9H2

InChI Key

BCNGYIKQFDSEID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.